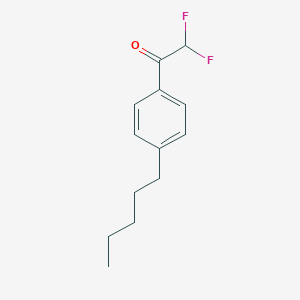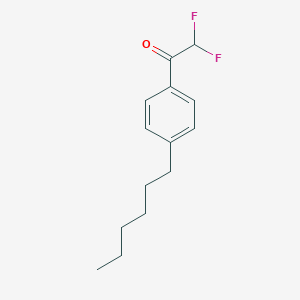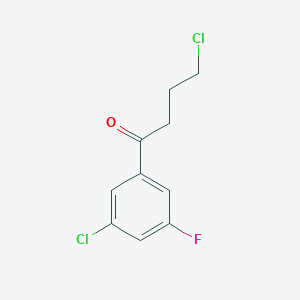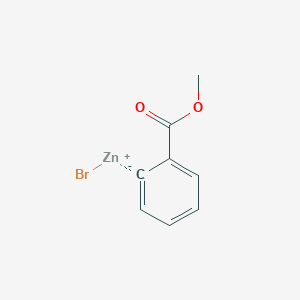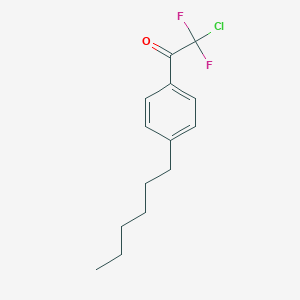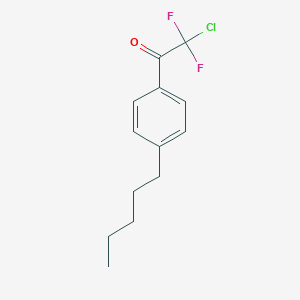
1-(4-Pentylphenyl)-2-chloro-2,2-difluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Pentylphenyl)-2-chloro-2,2-difluoroethanone (also known as 4-Pentylphenyl 2-chloro-2,2-difluoroethanone or 4-Pentylphenyl-2-chloro-2,2-difluoroethanone) is a synthetic organic compound that has been studied for its potential medicinal properties. It is a colorless, odorless, and tasteless liquid that is soluble in organic solvents. 4-Pentylphenyl 2-chloro-2,2-difluoroethanone has been found to possess anti-inflammatory, anti-oxidant, and anti-tumor activities in laboratory studies. It has also been studied for its potential to inhibit the growth of certain types of cancer cells.
Wirkmechanismus
4-Pentylphenyl 2-chloro-2,2-difluoroethanone has been found to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is involved in the production of pro-inflammatory molecules such as prostaglandins and leukotrienes. By inhibiting the activity of COX, 4-Pentylphenyl 2-chloro-2,2-difluoroethanone can reduce inflammation and oxidative stress. In addition, 4-Pentylphenyl 2-chloro-2,2-difluoroethanone has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX). 5-LOX is an enzyme that is involved in the production of leukotrienes, which are pro-inflammatory molecules. By inhibiting the activity of 5-LOX, 4-Pentylphenyl 2-chloro-2,2-difluoroethanone can reduce inflammation and oxidative stress.
Biochemical and Physiological Effects
4-Pentylphenyl 2-chloro-2,2-difluoroethanone has been found to possess anti-inflammatory, anti-oxidant, and anti-tumor activities in laboratory studies. In addition, it has been found to reduce inflammation and oxidative stress associated with diabetes, heart disease, and other chronic conditions. It has also been found to reduce the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Pentylphenyl 2-chloro-2,2-difluoroethanone in laboratory experiments include its low toxicity, low cost, and availability. The limitations of using 4-Pentylphenyl 2-chloro-2,2-difluoroethanone in laboratory experiments include its low solubility in water and its instability in the presence of light and air.
Zukünftige Richtungen
For 4-Pentylphenyl 2-chloro-2,2-difluoroethanone research include further exploration of its potential anti-inflammatory, anti-oxidant, and anti-tumor activities. In addition, further research is needed to explore its potential to inhibit the growth of certain types of cancer cells. Further research is also needed to explore its potential to reduce inflammation and oxidative stress associated with diabetes, heart disease, and other chronic conditions. Finally, further research is needed to explore its potential uses as a pharmaceutical drug.
Synthesemethoden
4-Pentylphenyl 2-chloro-2,2-difluoroethanone can be synthesized using a three-step process. The first step involves the reaction of 4-pentylphenol and 2-chloro-2,2-difluoroethanal in the presence of a base such as sodium hydroxide. This results in the formation of 4-pentylphenyl 2-chloro-2,2-difluoroethanone. The second step involves the reaction of 4-pentylphenyl 2-chloro-2,2-difluoroethanone with a base such as potassium carbonate. This results in the formation of 4-pentylphenyl 2-chloro-2,2-difluoroethanone hydrochloride. The third and final step involves the reaction of 4-pentylphenyl 2-chloro-2,2-difluoroethanone hydrochloride with a base such as sodium hydroxide. This results in the formation of 4-pentylphenyl 2-chloro-2,2-difluoroethanone.
Wissenschaftliche Forschungsanwendungen
4-Pentylphenyl 2-chloro-2,2-difluoroethanone has been studied for its potential medicinal properties. It has been found to possess anti-inflammatory, anti-oxidant, and anti-tumor activities in laboratory studies. It has also been studied for its potential to inhibit the growth of certain types of cancer cells. In addition, 4-Pentylphenyl 2-chloro-2,2-difluoroethanone has been studied for its potential to reduce inflammation and oxidative stress associated with diabetes, heart disease, and other chronic conditions.
Eigenschaften
IUPAC Name |
2-chloro-2,2-difluoro-1-(4-pentylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF2O/c1-2-3-4-5-10-6-8-11(9-7-10)12(17)13(14,15)16/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFFJAQNYKSDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

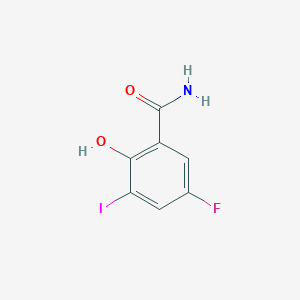
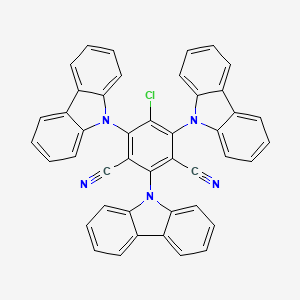
![(4R,4'R,5S,5'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294759.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B6294769.png)
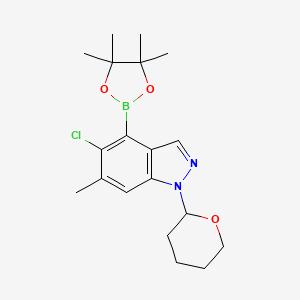
![(4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294772.png)
![(4R,4'R,5S,5'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4,5-diphenyloxazole], 98%](/img/structure/B6294775.png)
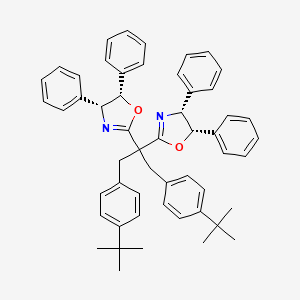
![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)
